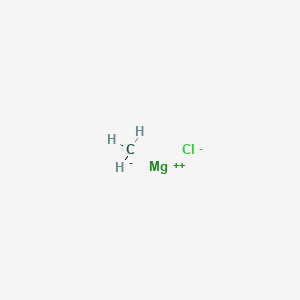
magnesium;carbanide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;carbanide;chloride is a compound that consists of magnesium, carbon, and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;carbanide;chloride can be synthesized through various methods. One common approach involves the reaction of magnesium chloride with a carbon source under specific conditions. For instance, the reaction between magnesium chloride and sodium bicarbonate can produce magnesium carbonate, which can then be further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the electrolysis of magnesium chloride. This process involves the use of anhydrous magnesium chloride, which is prepared through a combination of chemical treatments and solar recovery of brine . The purified magnesium chloride is then subjected to electrolysis to produce this compound.
化学反応の分析
Types of Reactions
Magnesium;carbanide;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of magnesium oxide and carbon dioxide.
Reduction: In this reaction, this compound can be reduced to form magnesium metal and carbon.
Substitution: This reaction involves the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, which reacts with the compound to produce magnesium chloride, carbon dioxide, and water . Other reagents such as sodium bicarbonate and sodium carbonate can also be used in various reactions.
Major Products Formed
The major products formed from reactions involving this compound include magnesium chloride, carbon dioxide, and water. These products are formed through various reaction pathways, depending on the specific reagents and conditions used.
科学的研究の応用
Magnesium;carbanide;chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of magnesium;carbanide;chloride involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid . This reaction is crucial for its use as an antacid in medicine.
類似化合物との比較
Magnesium;carbanide;chloride can be compared with other similar compounds such as:
Magnesium carbonate: This compound is used as an antacid and undergoes similar reactions with hydrochloric acid to form magnesium chloride and carbon dioxide.
Magnesium chloride: It is used in various applications, including as a source of magnesium ions in medicine and as a deicing agent.
Magnesium citrate: This compound is used as a dietary supplement and has higher bioavailability compared to other forms of magnesium.
This compound is unique due to its specific combination of magnesium, carbon, and chlorine atoms, which confer distinct chemical properties and applications.
特性
IUPAC Name |
magnesium;carbanide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERQOYLJJULMD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
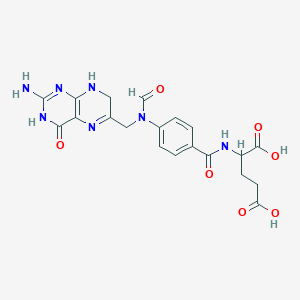
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
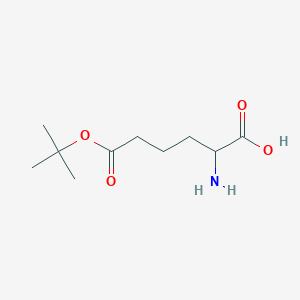
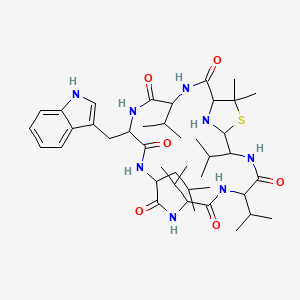

![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
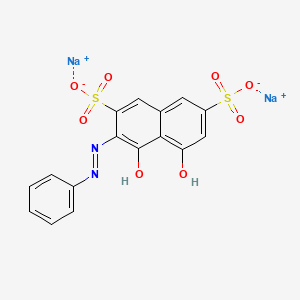
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)


![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)

